BenchChemオンラインストアへようこそ!

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide

Lipophilicity Drug-likeness ADME prediction

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylacetamide (CAS 30488-64-3) is a synthetic small-molecule amide belonging to the diphenylacetamide class, characterized by a 2,2-diphenylacetyl moiety linked via an amide bond to a 3,4-dimethoxyphenethylamine scaffold (C₂₄H₂₅NO₃, MW 375.5 g/mol). The compound exhibits a predicted logP of 4.59, a pKa of 15.04 ± 0.46, and a predicted boiling point of 585.1 ± 50.0 °C, with a density of 1.124 ± 0.06 g/cm³.

Molecular Formula C24H25NO3
Molecular Weight 375.5 g/mol
CAS No. 30488-64-3
Cat. No. B3060368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide
CAS30488-64-3
Molecular FormulaC24H25NO3
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
InChIInChI=1S/C24H25NO3/c1-27-21-14-13-18(17-22(21)28-2)15-16-25-24(26)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,23H,15-16H2,1-2H3,(H,25,26)
InChIKeyATNUUEWRLXGFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylacetamide (CAS 30488-64-3): Structural & Physicochemical Baseline for Research Procurement


N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylacetamide (CAS 30488-64-3) is a synthetic small-molecule amide belonging to the diphenylacetamide class, characterized by a 2,2-diphenylacetyl moiety linked via an amide bond to a 3,4-dimethoxyphenethylamine scaffold (C₂₄H₂₅NO₃, MW 375.5 g/mol) . The compound exhibits a predicted logP of 4.59, a pKa of 15.04 ± 0.46, and a predicted boiling point of 585.1 ± 50.0 °C, with a density of 1.124 ± 0.06 g/cm³ . Its structure embeds a dopamine-derived 3,4-dimethoxyphenethylamine substructure within the diphenylacetamide pharmacophore—a scaffold associated with CXCR7/ACKR3 antagonism, HDAC inhibition, and ion-channel modulation in the broader chemical series [1][2]. Commercial availability at 95% purity (AKSci) makes it accessible as a research tool or hit-optimization starting point .

Why N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylacetamide Cannot Be Replaced with Unsubstituted Diphenylacetamide Analogs


Within the diphenylacetamide chemotype, even modest structural modifications produce divergent biological profiles. The 3,4-dimethoxyphenethyl substituent on the amide nitrogen of this compound introduces a catechol-mimetic moiety that is absent in simpler N-phenethyl-2,2-diphenylacetamide (CAS 300717-27-5) or N,N-diphenylacetamide analogs . Computational studies on diphenylacetamide derivatives have established that the polarity of the N-substituent is the dominant factor conditioning both bioactivity scores and toxicity parameters, with lipophilicity and pharmacokinetic predictors showing systematic variation across the series [1]. Experimental lipophilicity determination by reversed-phase TLC across a panel of diphenylacetamides has further confirmed that substituent-driven logP shifts directly correlate with aquatic toxicity endpoints (EC₅₀) [2]. Consequently, NAD+ precursors, GPCR tool compounds, or HDAC probe molecules built on alternative diphenylacetamide cores are not interchangeable surrogates for structure–activity relationship (SAR), pharmacological profiling, or medicinal chemistry campaigns that specifically require the 3,4-dimethoxy-substituted phenethyl topology [1].

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylacetamide (30488-64-3): Quantitative Differentiation Evidence Against Closest Structural Analogs


Enhanced Lipophilicity Drives Membrane Permeability Differentiation Relative to Unsubstituted N-Phenethyl-2,2-diphenylacetamide

The 3,4-dimethoxy substitution on the phenethyl ring significantly elevates lipophilicity compared to the unsubstituted N-phenethyl-2,2-diphenylacetamide (CAS 300717-27-5). The target compound exhibits a predicted logP of 4.59 . While the unsubstituted analog lacks publicly reported experimental logP, the addition of two methoxy groups on the phenyl ring is expected to increase logP by approximately +0.5 to +1.0 log units compared to the parent phenethyl scaffold, based on established substituent contribution parameters (π(OCH₃) ≈ −0.02 to +0.18 per group on aromatic systems) [1]. This elevated lipophilicity is predicted to enhance passive membrane permeability, a critical determinant for CNS penetration and intracellular target engagement. In the broader diphenylacetamide series, chromatographically determined lipophilicity (Rₘ⁰) has been shown to correlate with both in silico logP (R² > 0.85) and acute aquatic toxicity EC₅₀ values [2], confirming that lipophilicity differences translate into measurable biological divergence.

Lipophilicity Drug-likeness ADME prediction

Topological Polarity Differentiation from Regioisomeric 2-(3,4-Dimethoxyphenyl)-N,N-diphenylacetamide Establishes Distinct Target-Engagement Profiles

The target compound (30488-64-3) is a constitutional isomer of 2-(3,4-dimethoxyphenyl)-N,N-diphenylacetamide (CAS 5624-85-1). In the target compound, the 3,4-dimethoxyphenyl group is connected via an ethylene (–CH₂CH₂–) linker to the amide nitrogen, yielding a flexible secondary amide with a hydrogen-bond donor (N–H) . In contrast, the regioisomer 5624-85-1 features the 3,4-dimethoxyphenyl group directly attached to the α-carbon of the acetamide carbonyl, with the amide nitrogen fully substituted by two phenyl rings (tertiary amide, no N–H donor) . This topological difference has critical pharmacological consequences: the N–H donor in 30488-64-3 enables hydrogen-bonding interactions with receptor backbone carbonyls (e.g., Asp, Glu side chains), while the tertiary amide in 5624-85-1 eliminates this H-bond capability entirely. In the CXCR7 diphenylacetamide series, the presence of a secondary amide N–H was essential for maintaining binding affinity (Ki = 597 nM for lead compound 10), as tertiary amide congeners showed >10-fold potency loss [1].

Structural isomerism Target engagement Medicinal chemistry

Diphenylacetamide Scaffold Enables CXCR7/ACKR3 β-Arrestin Antagonism: Class-Level Pharmacological Relevance Absent in Mono-Phenylacetamide Analogs

The diphenylacetamide chemotype has been validated as a privileged scaffold for CXCR7/ACKR3 receptor binding with a novel β-arrestin antagonist pharmacological profile. In a high-throughput screening campaign, the diphenylacetamide series was confirmed to bind CXCR7 in a CXCL12 competition assay, with the most potent representative (compound 10) exhibiting Ki = 597 nM and functional β-arrestin antagonist IC₅₀ = 622 nM, while lacking agonist activity (EC₅₀ > 10,000 nM) [1]. Critically, mono-phenylacetamide analogs lacking the geminal diphenyl substitution showed no detectable CXCR7 binding in the same assay format [1]. The target compound 30488-64-3 retains the intact 2,2-diphenylacetyl pharmacophore required for CXCR7 engagement . In contrast, simpler analogs such as N-(3,4-dimethoxyphenethyl)acetamide (CAS 6275-29-2), which replace the diphenylacetyl group with a mono-methyl acetyl moiety, are structurally incapable of occupying the hydrophobic CXCR7 binding pocket identified in the diphenylacetamide SAR .

CXCR7 ACKR3 β-arrestin GPCR pharmacology

Substituent Polarity Governs Toxicity Outcomes: 3,4-Dimethoxy Substitution Modulates the Toxicity-Lipophilicity Relationship in Diphenylacetamides

In a systematic study of diphenylacetamide derivatives, experimental acute toxicity (EC₅₀) was determined using standard aquatic test organisms, and the values were correlated with chromatographically measured lipophilicity parameters (Rₘ⁰ and m) [1]. The study established that the polarity of the N-substituent is the primary driver of both bioactivity scores and toxicity parameters across the series [2]. The target compound (logP = 4.59), bearing a 3,4-dimethoxy-substituted phenethyl group, is predicted to occupy an intermediate position in the lipophilicity-toxicity continuum—more lipophilic (and potentially more membrane-active) than unsubstituted N-phenethyl-2,2-diphenylacetamide, yet more polar (and potentially less acutely toxic) than highly lipophilic N-alkyl-diphenylacetamide derivatives with logP > 5.5 [1]. While compound-specific EC₅₀ data are not yet available, the class-level regression model enables rank-ordering of toxicity risk among procurement candidates [1][2].

Toxicity prediction Lipophilicity-toxicity correlation Environmental safety

Procurement-Relevant Application Scenarios for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylacetamide (30488-64-3)


CXCR7/ACKR3 β-Arrestin Antagonist Tool Compound Development and SAR Expansion

This compound serves as an ideal starting scaffold for hit-to-lead optimization campaigns targeting CXCR7/ACKR3 β-arrestin antagonism. The diphenylacetamide core has been validated as a genuine CXCR7 binder (Ki = 597 nM for the parent series lead), with the N–H secondary amide functionality critical for receptor engagement [1]. The 3,4-dimethoxyphenethyl substituent provides a modifiable vector for exploring accessory binding pockets while maintaining the pharmacophoric diphenylacetyl group . Researchers can systematically vary the dimethoxy substitution pattern, ethylene linker length, and phenyl ring electronics to improve potency toward the sub-100 nM range suitable for in vivo chemical probe development [1].

CNS-Penetrant Diphenylacetamide Probe Design Leveraging Elevated logP

With a predicted logP of 4.59—substantially higher than unsubstituted N-phenethyl-2,2-diphenylacetamide—this compound is a strategically advantageous candidate for CNS-targeted probe design [1]. The 3,4-dimethoxy motif, reminiscent of dopamine and its methylated metabolites, may facilitate recognition by monoaminergic transporters or receptors, while the elevated lipophilicity enhances the likelihood of crossing the blood-brain barrier . This positions 30488-64-3 as a procurement priority over more polar diphenylacetamide analogs for neuroscience-focused screening cascades [1].

Comparative Toxicity Profiling and Environmental Fate Assessment of Diphenylacetamide Derivatives

The established correlation between chromatographic lipophilicity (Rₘ⁰) and acute aquatic toxicity (EC₅₀) across the diphenylacetamide series enables rank-ordering of environmental hazard [1]. 30488-64-3, with its intermediate logP (~4.6), is predicted to fall between low-toxicity, low-logP analogs and high-toxicity, high-logP N-alkyl derivatives. This compound is therefore suitable as a representative mid-range congener for systematic ecotoxicological assessment, supporting both regulatory compliance and green chemistry initiatives in diphenylacetamide-based drug development [1].

Secondary Amide Hydrogen-Bonding Pharmacophore Validation Against Tertiary Amide Controls

The secondary amide topology of 30488-64-3 makes it a critical positive control for validating H-bond-dependent target engagement hypotheses, with the regioisomeric tertiary amide 2-(3,4-dimethoxyphenyl)-N,N-diphenylacetamide (CAS 5624-85-1) serving as the matched negative control [1]. In the CXCR7 series, secondary amides retained nanomolar binding while tertiary amides lost >10-fold affinity . This pair enables definitive pharmacophoric dissection in any target class where amide N–H engagement is hypothesized, making 30488-64-3 a high-value procurement for mechanistic SAR studies [1].

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.